molecular formula C20H16N2O B14706608 4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one CAS No. 13444-66-1

4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B14706608
CAS No.: 13444-66-1
M. Wt: 300.4 g/mol
InChI Key: MQYDQKSQWIZBKE-UHFFFAOYSA-N
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Description

4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one is a chemical compound that features a carbazole moiety linked to a cyclohexa-2,5-dien-1-one structure through an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of acetic acid as a catalyst in an ethanol solution, where the reaction mixture is heated under reflux . The resulting product is then purified through standard separation techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one exerts its effects involves binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one is unique due to its specific structural configuration, which combines the properties of carbazole and cyclohexa-2,5-dien-1-one. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in organic electronics and medicinal chemistry.

Properties

CAS No.

13444-66-1

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

4-(9-ethylcarbazol-3-yl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H16N2O/c1-2-22-19-6-4-3-5-17(19)18-13-15(9-12-20(18)22)21-14-7-10-16(23)11-8-14/h3-13H,2H2,1H3

InChI Key

MQYDQKSQWIZBKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=C3C=CC(=O)C=C3)C4=CC=CC=C41

Origin of Product

United States

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